NITD008: A Technical Guide to its Structure, Function, and Antiviral Mechanism
NITD008: A Technical Guide to its Structure, Function, and Antiviral Mechanism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NITD008 is a potent adenosine analog with broad-spectrum antiviral activity against a range of RNA viruses, most notably flaviviruses such as Dengue, Zika, West Nile, and Yellow Fever viruses.[1][2][3] Developed as a potential therapeutic, it functions as a chain terminator of viral RNA synthesis by inhibiting the RNA-dependent RNA polymerase (RdRp).[2][3][4] Despite its promising in vitro and in vivo efficacy, development was halted due to toxicity observed in preclinical animal studies.[1][5] Nevertheless, NITD008 remains a valuable research tool for understanding flavivirus replication and for the development of next-generation antiviral agents. This guide provides a comprehensive overview of NITD008's structure, mechanism of action, and the experimental protocols used to characterize its function.
Chemical Structure and Properties
NITD008, chemically known as (2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-ethynyl-5-(hydroxymethyl)tetrahydrofuran-3,4-diol, is a nucleoside analog.[1] Its structure is characterized by two key modifications compared to natural adenosine: a carbon-for-nitrogen substitution at the 7-position of the purine ring and an acetylene group at the 2'-position of the ribose sugar.[3]
| Property | Value | Reference |
| IUPAC Name | (2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-ethynyl-5-(hydroxymethyl)tetrahydrofuran-3,4-diol | [1] |
| CAS Number | 1044589-82-3 | [1] |
| Molecular Formula | C₁₃H₁₄N₄O₄ | [1] |
| Molar Mass | 290.279 g·mol⁻¹ | [1] |
Mechanism of Action: Targeting Viral RNA Replication
NITD008 exerts its antiviral effect by targeting the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses.[2][3][4] The proposed mechanism follows a multi-step process within the host cell:
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Cellular Uptake and Phosphorylation: NITD008 enters the host cell and is subsequently phosphorylated by host kinases to its active triphosphate form, NITD008-triphosphate (ppp-NITD008).[2][4]
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Competitive Inhibition of RdRp: ppp-NITD008 acts as a competitive inhibitor of the natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA chain by the viral RdRp.[2][4]
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Chain Termination: Once incorporated into the growing RNA strand, the modified ribose of NITD008 prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to premature termination of RNA synthesis.[2][4] This halting of replication effectively stops the production of new viral genomes.
Antiviral Activity and Spectrum
NITD008 has demonstrated potent antiviral activity against a wide range of RNA viruses, particularly within the Flaviviridae family.
In Vitro Efficacy
The following tables summarize the in vitro antiviral activity of NITD008 against various viruses in different cell lines.
Table 1: Antiviral Activity of NITD008 against Flaviviruses
| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Dengue Virus (DENV-2) | Vero | 0.64 | >50 | >78 | [3] |
| Dengue Virus (DENV-1) | Vero | 0.49 | >100 | >204 | |
| Dengue Virus (DENV-3) | Vero | 0.42 | >100 | >238 | |
| Dengue Virus (DENV-4) | Vero | 0.38 | >100 | >263 | |
| West Nile Virus (WNV) | Vero | - | >50 | - | [3] |
| Yellow Fever Virus (YFV) | Vero | - | >50 | - | [3] |
| Zika Virus (ZIKV) | Vero | 0.137 - 0.241 | >20 | >83 - >146 | [6] |
| Hepatitis C Virus (HCV) replicon | Huh-7 | 0.11 | >50 | >455 | [3] |
| Tick-Borne Encephalitis Virus (TBEV) | A549 | 0.14 | >100 | >714 | [4] |
| Omsk Hemorrhagic Fever Virus (OHFV) | A549 | 0.44 | >100 | >227 | [4] |
| Kyasanur Forest Disease Virus (KFDV) | A549 | 0.19 | >100 | >526 | [4] |
Table 2: Antiviral Activity of NITD008 against Other RNA Viruses
| Virus | Family | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Feline Calicivirus (FCV) | Caliciviridae | CRFK | 0.94 | >120 | >127.6 | [5] |
| Murine Norovirus (MNV) | Caliciviridae | RAW264.7 | 0.91 | 15.7 | 17.2 | [5] |
| Human Norovirus (replicon) | Caliciviridae | HG23 | 0.21 | >120 | >571.4 | [5] |
| Enterovirus 71 (EV71) | Picornaviridae | RD | - | - | - | [4] |
In Vivo Efficacy
In vivo studies in mouse models have demonstrated the protective effects of NITD008 against lethal flavivirus challenges.
Table 3: In Vivo Efficacy of NITD008
| Virus | Animal Model | Dosage | Outcome | Reference |
| Dengue Virus (DENV-2) | AG129 mice | ≥10 mg/kg, oral, twice daily | Suppressed peak viremia, reduced cytokine elevation, and completely prevented death. | [2][7] |
| Zika Virus (ZIKV) | A129 mice | 50 mg/kg, oral | Significantly reduced viremia and prevented mortality. | [8][9] |
| West Nile Virus (WNV) | Mice | 10 and 25 mg/kg, oral | Completely protected against mortality and clinical signs of disease. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antiviral compounds. The following sections outline the key experimental protocols used to characterize NITD008.
Plaque Reduction Assay
This assay is the gold standard for quantifying infectious virus particles and assessing the efficacy of antiviral compounds.
Methodology:
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Cell Seeding: Seed susceptible cells (e.g., Vero cells) in 12- or 24-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayer with a known multiplicity of infection (MOI) of the virus.
-
Compound Treatment: Immediately after infection, add serial dilutions of NITD008 to the wells.
-
Overlay: After a 1-hour incubation to allow for viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).
-
Fixation and Staining: Fix the cells with 10% formalin and stain with a crystal violet solution to visualize the plaques.
-
Quantification: Count the number of plaques in each well. The EC₅₀ value is calculated as the concentration of NITD008 that reduces the number of plaques by 50% compared to the untreated virus control.
Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is used to quantify viral RNA levels, providing a measure of viral replication.
Methodology:
-
Cell Culture and Treatment: Seed cells, infect with the virus, and treat with NITD008 as described for the plaque reduction assay.
-
RNA Extraction: At a specified time post-infection (e.g., 48 hours), lyse the cells and extract total RNA using a commercial kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the viral RNA using a reverse transcriptase enzyme.
-
Quantitative PCR: Perform qPCR using primers and probes specific to a conserved region of the viral genome. A standard curve generated from a known quantity of viral RNA is used to determine the absolute copy number of viral RNA in the samples.
-
Data Analysis: The EC₅₀ is determined as the concentration of NITD008 that reduces the viral RNA copy number by 50% compared to the untreated control.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from virus-induced death or morphological changes.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Infection and Treatment: Infect the cells with a virus known to cause CPE and simultaneously add serial dilutions of NITD008.
-
Incubation: Incubate the plate for a period sufficient to observe CPE in the virus control wells (typically 3-5 days).
-
Cell Viability Measurement: Assess cell viability using a colorimetric or fluorometric assay that measures metabolic activity (e.g., MTS or CellTiter-Glo assay).
-
Data Analysis: The EC₅₀ is the concentration of NITD008 that results in a 50% protection from CPE. The 50% cytotoxic concentration (CC₅₀) is determined in parallel on uninfected cells treated with the compound.
RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the compound on the viral polymerase.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing purified recombinant viral RdRp, a synthetic RNA template-primer, ribonucleotides (including a labeled nucleotide, e.g., [α-³²P]GTP), and varying concentrations of the triphosphate form of NITD008.
-
Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at the optimal temperature for polymerase activity (e.g., 30°C).
-
Termination and Analysis: Stop the reaction and analyze the incorporation of the labeled nucleotide into the newly synthesized RNA. This can be done by separating the products on a denaturing polyacrylamide gel followed by autoradiography or by using a filter-binding assay.
-
Data Analysis: The IC₅₀ value is the concentration of ppp-NITD008 that inhibits 50% of the RdRp activity.
Conclusion
NITD008 is a well-characterized adenosine analog that potently inhibits the replication of a broad range of RNA viruses by targeting the viral RdRp. While its clinical development was halted due to toxicity, it remains an invaluable tool for virology research. The detailed structural information, extensive quantitative data on its antiviral activity, and the established experimental protocols presented in this guide provide a solid foundation for its use in basic research and as a benchmark for the development of safer and more effective antiviral therapeutics.
References
- 1. A protocol to assess cellular bioenergetics in flavivirus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-Depth Characterization of Zika Virus Inhibitors Using Cell-Based Electrical Impedance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A platform of assays for the discovery of anti-Zika small-molecules with activity in a 3D-bioprinted outer-blood-retina model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro antiviral activity of adenosine analog NITD008 against tick-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An adenosine nucleoside inhibitor of dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine Analog NITD008 Is a Potent Inhibitor of Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneticsmr.com [geneticsmr.com]
- 8. biorxiv.org [biorxiv.org]
- 9. academic.oup.com [academic.oup.com]
